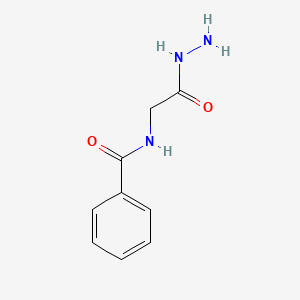

N-(2-Hydrazino-2-oxoethyl)benzamide

Description

Historical Context and Evolution within Benzamide (B126) and Hydrazide Chemistry

The development of N-(2-Hydrazino-2-oxoethyl)benzamide is rooted in the broader history of benzamide and hydrazide chemistry. Benzamides, amides derived from benzoic acid, and hydrazides, derivatives of hydrazine (B178648), have long been recognized for their versatile reactivity and diverse biological activities. hrpub.orgnih.gov

Hydrazones, formed by the reaction of hydrazides with aldehydes or ketones, have been a particular focus of research due to their wide range of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. nih.govnih.gov The synthesis of molecules incorporating both benzamide and hydrazide moieties, such as this compound, represents a logical progression in the field, aiming to explore the synergistic effects of these two important functional groups.

Scope and Research Significance of the this compound Scaffold in Contemporary Organic Chemistry

In modern organic chemistry, the this compound scaffold serves as a valuable building block for the synthesis of more complex molecules. Its hydrazino group provides a reactive site for the formation of hydrazones, which are widely studied for their potential therapeutic applications. nih.govresearchgate.net

Research has demonstrated that derivatives of this compound exhibit a range of biological activities. For instance, certain Schiff base derivatives have shown promising antimicrobial properties. researchgate.net Additionally, related benzamide and hydrazide structures have been investigated for their anticonvulsant effects. nih.govnih.gov The ability to readily modify the core structure of this compound allows for the creation of libraries of compounds for screening against various biological targets.

Overview of Key Structural Features and Their Chemical Relevance

The chemical properties and reactivity of this compound are dictated by its key structural features:

Hydrazide Group: The -NHNH2 group is a potent nucleophile, making it a key reactive center in the molecule. It readily reacts with carbonyl compounds to form stable hydrazones. nih.gov

Ethyl Linker: The two-carbon chain separating the benzamide and hydrazide functionalities provides flexibility to the molecule, which can be important for its interaction with biological targets.

The interplay of these structural components makes this compound a versatile platform for the development of new compounds with potential applications in medicinal chemistry and materials science.

Data Table

| Property | Value |

| IUPAC Name | N-(2-hydrazinyl-2-oxoethyl)benzamide |

| Molecular Formula | C9H11N3O2 |

| Molecular Weight | 193.21 g/mol matrixscientific.com |

| CAS Number | 2443-68-7 matrixscientific.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-12-8(13)6-11-9(14)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEYJORMLBEOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325162 | |

| Record name | N-(2-Hydrazino-2-oxoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2443-68-7 | |

| Record name | Glycine, N-benzoyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2443-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 408923 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2443-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydrazino-2-oxoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Hydrazino 2 Oxoethyl Benzamide and Its Structural Analogues

Direct Synthesis Routes for N-(2-Hydrazino-2-oxoethyl)benzamide

The direct preparation of this compound primarily involves the conversion of hippuric acid or its precursors.

This compound is fundamentally a hydrazide derivative of N-benzoyl glycine (B1666218) (hippuric acid). The synthesis is typically achieved through a two-step process starting from hippuric acid. First, the carboxylic acid group of hippuric acid is esterified, commonly by reacting it with ethanol in the presence of an acid catalyst like gaseous hydrochloric acid, to form ethyl hippurate. researchgate.net This esterification step is crucial as it activates the carbonyl group for the subsequent nucleophilic attack.

In the second step, the resulting ester, ethyl hippurate, is treated with hydrazine (B178648) hydrate (B1144303). wikipedia.orgwikiwand.comajgreenchem.com The highly nucleophilic hydrazine displaces the ethoxy group of the ester in a condensation reaction to yield the desired this compound. researchgate.netajgreenchem.com This reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent, such as ethanol. researchgate.net

The synthesis of this compound is intrinsically linked to its precursor, hippuric acid. Hippuric acid itself can be synthesized through various methods, with a common modern approach being the acylation of glycine with benzoyl chloride, often under Schotten-Baumann reaction conditions in an alkaline solution. wikipedia.orgijsr.netyoutube.com

Once hippuric acid is obtained, it is converted to its hydrazide, this compound. The most prevalent route involves the formation of an intermediate ester, such as ethyl hippurate, as described previously. researchgate.netajgreenchem.com The reaction of this ethyl ester of hippuric acid with hydrazine forms hippuryl hydrazine, which is another name for this compound. wikipedia.orgwikiwand.com This hydrazinolysis of the ester is an efficient method for producing the target hydrazide. researchgate.net

Synthetic Pathways for this compound Derivatives and Analogues

The terminal hydrazide group of this compound is a reactive functional handle, enabling the synthesis of a diverse array of derivatives.

The condensation of this compound with various aldehydes and ketones is a straightforward and widely used method to synthesize a library of N-acylhydrazones. ajgreenchem.comminarjournal.com This reaction typically involves heating the hydrazide with an equimolar amount of a substituted aldehyde in a suitable solvent, often with a catalytic amount of acid. researchgate.net For instance, new hippuric hydrazones have been synthesized using microwave irradiation as an efficient and green method, where the hydrazide is reacted with substituted benzaldehydes. ajgreenchem.com The resulting hydrazones are characterized by the R1R2C=N-NH- moiety, which is a key structural feature. ajgreenchem.comminarjournal.com

| Reactant Aldehyde | Resulting Hydrazone Product Name | Reference |

|---|---|---|

| 2,6-difluorobenzaldehyde | (E)-N-(2-(2-(2,6-difluorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide | ajgreenchem.com |

| 2-chloro-4-methoxybenzaldehyde | (E)-N-(2-(2-(2-chloro-4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide | ajgreenchem.com |

| 1H-indole-6-carbaldehyde | (E)-N-(2-(2-((1H-indol-6-yl)methylene)hydrazineyl)-2-oxoethyl)benzamide | minarjournal.com |

| 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | (E)-N-(2-(2-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazineyl)-2-oxoethyl)benzamide | minarjournal.com |

The versatile reactivity of the acid hydrazide functional group in this compound allows for its use as a key building block in the synthesis of various five-membered heterocyclic rings.

Oxadiazoles : 1,3,4-Oxadiazole derivatives can be synthesized from acid hydrazides through several established routes. nih.govijper.org One common method involves the cyclodehydration of diacylhydrazine intermediates using reagents like phosphorus oxychloride. nih.gov Another approach is the reaction of the acid hydrazide with formic acid to yield an N-formyl acid hydrazide, which can then be cyclized by refluxing with a dehydrating agent like phosphorous pentoxide. mdpi.comresearchgate.net

Thiadiazoles : The synthesis of 1,3,4-thiadiazoles from this compound can be achieved through multiple pathways. One method involves the reaction of the N-formyl acid hydrazide intermediate with phosphorous pentasulfide. mdpi.comresearchgate.net A more common route involves first converting the acid hydrazide into a thiosemicarbazide by reacting it with an isothiocyanate. mdpi.commdpi.com This thiosemicarbazide intermediate is then cyclized, often under alkaline conditions, to yield the corresponding 1,2,4-triazole-3-thiol, or under acidic conditions to give the 1,3,4-thiadiazole ring. mdpi.comuctm.edu

Pyrazolones : Pyrazolone rings are typically formed through the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound, such as ethyl acetoacetate. nih.govresearchgate.net The hydrazide moiety of this compound can act as the dinucleophile in this cyclocondensation reaction, leading to the formation of N-substituted pyrazolone derivatives. nih.govnih.gov The reaction conditions often involve refluxing the reactants in a solvent like ethanol, sometimes with an acid or base catalyst. researchgate.netnih.gov

| Target Heterocycle | Key Reagents | General Reaction Type | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Formic acid, Phosphorus pentoxide | Cyclodehydration | mdpi.comresearchgate.net |

| 1,3,4-Oxadiazole | Aromatic acid, Phosphorus oxychloride | Cyclodehydration of diacylhydrazine | nih.gov |

| 1,3,4-Thiadiazole | Phenyl isothiocyanate, Sulfuric acid | Thiosemicarbazide formation and cyclization | uctm.edu |

| 1,3,4-Thiadiazole | Phosphorus pentasulfide | Cyclization/Thionation | mdpi.comresearchgate.net |

| Pyrazolone | Ethyl acetoacetate | Cyclocondensation | nih.govresearchgate.net |

The reaction of this compound with aldehydes results in the formation of Schiff bases, which are also known as hydrazones in this specific context. ajgreenchem.com This condensation reaction is a fundamental transformation in the derivatization of the parent hydrazide. mdpi.com The resulting Schiff bases, characterized by the azomethine (-CH=N-) group, are formed by refluxing the acid hydrazide with various aryl aldehydes in a solvent like absolute ethanol. mdpi.comresearchgate.net The formation of these compounds is readily confirmed by spectroscopic methods, such as the appearance of the azomethine stretching band in IR spectra and the disappearance of the NH2 signals of the hydrazide. mdpi.comresearchgate.net These Schiff base derivatives are not only important synthetic intermediates but are also studied for their potential as ligands in coordination chemistry.

Modern Synthetic Approaches and Green Chemistry Principles

Conventional methods for the synthesis of benzamide (B126) and hydrazide derivatives often involve multi-step procedures, prolonged reaction times, and the use of volatile and toxic organic solvents. In contrast, modern synthetic strategies aim to overcome these limitations by employing innovative technologies that enhance reaction efficiency while adhering to environmentally conscious principles. These methods are pivotal in developing sustainable pathways for the synthesis of this compound and its structural counterparts.

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. This technique often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher product yields and purity compared to conventional heating methods. The rapid and uniform heating provided by microwaves can enhance reaction rates and selectivity, making it a valuable tool in green chemistry.

The synthesis of hydrazide and benzamide derivatives has been shown to benefit significantly from microwave irradiation. For instance, the synthesis of various N-acylhydrazones, which are structurally related to the target compound, has been achieved in high yields within minutes by reacting acylhydrazides with aldehydes under microwave irradiation, often without the need for a solvent or catalyst. nih.govajol.info One study demonstrated the preparation of N-acylhydrazone derivatives from 2-hydroxybenzohydrazide with excellent yields (up to 98%) in as little as 4-10 minutes using microwave assistance at a relatively low temperature and power.

A particularly relevant example is the green synthesis of a hydrazone derivative of the target molecule, (E)-N-(2-(2-((1H-indol-6-yl)methylene)hydrazineyl)-2-oxoethyl)benzamide, which was accomplished using microwave irradiation under solvent-free conditions. minarjournal.com This demonstrates the direct applicability of microwave synthesis to the core structure of this compound. Similarly, the synthesis of 2-hydroxybenzohydrazide derivatives has been successfully performed using microwave irradiation (160 W) for just 8 minutes, yielding the desired products in good amounts. fip.org

The advantages of microwave-assisted synthesis over conventional heating are clearly illustrated in the preparation of various hydrazide derivatives. The following table summarizes a comparison between the two methods for the synthesis of select compounds.

| Compound Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |

| N-acylhydrazones | 4 hours | 4-10 minutes | up to 98% | |

| N'-benzylidene salicylic acid hydrazides | Not specified | 8-10 minutes | 62-80% | researchgate.net |

| 2-hydroxybenzohydrazide derivatives | Not specified | 2-8 minutes | 68-81% | fip.org |

| Substituted Benzamides | Longer reaction times | 12-15 minutes | 93-99% | benthamdirect.com |

This table is interactive and allows for sorting by column.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution, minimizes health and safety hazards, and simplifies product purification. Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry) or by heating a mixture of reactants in the absence of a solvent, can lead to improved reaction kinetics and yields. rsc.orgrsc.org

Solvent-free conditions are frequently combined with microwave irradiation to further enhance reaction efficiency. This combined approach has been successfully applied to the synthesis of aromatic hydrazides and their derivatives. For example, a variety of N'-benzylidene salicylic acid hydrazides have been synthesized rapidly and efficiently under solvent-free microwave conditions. researchgate.net Another eco-friendly method involves the synthesis of acylhydrazones from acylhydrazides and aldehydes under microwave irradiation without any solvent or catalyst, achieving excellent yields (89–96%) in under 5 minutes. ajol.info

The "grindstone" technique, a form of mechanochemistry, offers a mild and efficient solvent-free method for synthesizing N-acylhydrazones at room temperature. This simple procedure involves grinding the reactants together, which promotes the formation of essentially pure products and avoids tedious work-up and energy consumption. rsc.org This method is particularly attractive for its operational simplicity and minimal environmental impact.

The synthesis of complex heterocyclic structures, such as 1,2-disubstituted benzimidazoles, has also been achieved with high efficiency under solvent-free microwave conditions, demonstrating the broad applicability of this green chemistry approach. mdpi.com The following table presents findings from various studies on solvent-free synthesis of related compounds.

| Synthetic Method | Reactants | Product | Yield | Reaction Time | Reference |

| Microwave Irradiation | Acylhydrazides and Aldehydes | Acylhydrazones | 89-96% | < 5 minutes | ajol.info |

| Grindstone Chemistry | Hydrazides and Carbonyl Compounds | N-acylhydrazones | High | Not specified | rsc.org |

| Microwave Irradiation | o-phenylenediamine and benzaldehyde | 1,2-disubstituted benzimidazoles | 86-99% | 5-10 minutes | mdpi.com |

| Ionic Liquid Catalysis | Hydrazine hydrate and Aldehydes | Hydrazone derivatives | 90-98% | Not specified | rsc.org |

This table is interactive and allows for sorting by column.

By embracing these modern synthetic methodologies, the production of this compound and its analogues can be achieved in a more sustainable and efficient manner, aligning with the forward-looking principles of green chemistry.

Chemical Reactivity and Synthetic Utility of N 2 Hydrazino 2 Oxoethyl Benzamide

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a key functional component of N-(2-Hydrazino-2-oxoethyl)benzamide, rendering the molecule highly reactive as a nucleophile.

The terminal nitrogen atom of the hydrazine moiety in this compound possesses a lone pair of electrons, making it a potent nucleophile. This characteristic allows it to readily participate in nucleophilic addition and condensation reactions with various electrophiles. A primary example is the condensation reaction with aldehydes and ketones to form hydrazones. evitachem.commdpi.com For instance, the reaction with 4-chloro-3-nitrobenzaldehyde (B100839) yields N-(2-(2-(4-chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide. evitachem.com Similarly, condensation with other aldehydes and ketones can be achieved. mdpi.com

These hydrazone derivatives are often stable, crystalline solids, a property that facilitates their purification and characterization. The formation of hydrazones is a reversible process, and the equilibrium can typically be shifted towards the product by removing the water formed during the reaction.

Table 1: Examples of Condensation Reactions of this compound Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-chloro-3-nitrobenzaldehyde | Hydrazine | 4-chloro-3-nitrobenzylidene)hydrazine | evitachem.com |

| Aldehyde 3 | Thiosemicarbazide | 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide | mdpi.com |

The bifunctional nature of the hydrazine moiety, possessing two nucleophilic nitrogen atoms, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through an initial condensation followed by an intramolecular cyclization. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazoles. Similarly, cyclization reactions can be triggered by the addition of radicals to the double bond of N-(arylsulfonyl)acrylamides, leading to complex heterocyclic scaffolds. uzh.ch

The specific heterocyclic system formed depends on the nature of the reaction partner and the reaction conditions employed. These cyclization strategies provide efficient routes to a wide array of five- and six-membered heterocycles, which are prevalent motifs in medicinal chemistry and materials science. uzh.chmjcce.org.mk

Reactivity of the Amide Linkage

The amide bond (-CONH-) in this compound is generally stable but can undergo characteristic reactions under specific conditions. evitachem.com

Hydrolysis of the amide bond can occur under either acidic or basic conditions, cleaving the molecule into a carboxylic acid (or its carboxylate salt) and an amine. evitachem.com This reaction is often a key step in the metabolic degradation of amide-containing pharmaceuticals.

Reduction of the amide group is another important transformation. Powerful reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the amide to an amine. This reaction provides a synthetic route to polyamine structures.

Reactivity of the Benzamide (B126) Aromatic System

The benzene (B151609) ring of the benzamide moiety is susceptible to electrophilic aromatic substitution reactions. The benzoyl group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. Therefore, electrophilic substitution, such as nitration, halogenation, or sulfonation, will primarily occur at the meta-position relative to the amide group.

The reactivity of the aromatic ring can be influenced by the presence of other substituents on the ring. The specific conditions required for these substitution reactions depend on the nature of the electrophile and any existing substituents.

Applications as Precursors and Intermediates in Multi-Step Organic Synthesis

The multifaceted reactivity of this compound makes it a valuable building block in multi-step organic synthesis. nih.gov Its ability to undergo a variety of chemical transformations allows for the construction of complex molecular architectures.

For instance, it can serve as a scaffold for the introduction of diverse functional groups through reactions at the hydrazine, amide, and aromatic ring sites. nih.govnih.gov The synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs highlights its utility as a key intermediate. nih.gov In this synthesis, commercially available benzoic acids are coupled with ethyl glycinates, followed by hydrolysis to yield a benzoylglycine intermediate. This intermediate is then reacted with various benzylamines to produce the final products. nih.gov

The versatility of this compound and its derivatives allows for the generation of libraries of compounds for screening in drug discovery programs and for the development of new materials with tailored properties. uzh.ch

Coordination Chemistry of N 2 Hydrazino 2 Oxoethyl Benzamide Derivatives As Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(2-Hydrazino-2-oxoethyl)benzamide derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often an alcohol like ethanol. orientjchem.orgnih.gov The resulting complexes are often stable solids that can be isolated and purified through filtration and washing. orientjchem.org The characterization of these complexes is crucial to understanding their structure and properties and is achieved through a combination of analytical and spectroscopic techniques.

Formation of Transition Metal Complexes (e.g., Ni(II), Cu(II), Cd(II))

This compound and its derivatives readily form complexes with transition metals such as Nickel(II), Copper(II), and Cadmium(II). orientjchem.orgacs.org The synthesis is typically carried out by reacting the ligand with the corresponding metal chloride salt (MCl2·nH2O) in an ethanolic medium. orientjchem.org For instance, a derivative, N-(2-2-[1-(3-aminophenyl) ethylidene] hydrazino-2-oxoethyl) benzamide (B126) (LH), has been shown to react with Ni(II), Cu(II), and Cd(II) ions to form stable complexes. orientjchem.org These complexes are generally insoluble in water and common organic solvents but show solubility in coordinating solvents like DMF and DMSO. orientjchem.org

The formation of these complexes is a testament to the strong affinity of the hydrazone ligands for transition metal ions, a property that is central to their diverse applications. researchgate.net

Ligational Behavior and Metal-Ligand Stoichiometry

The ligational behavior of this compound derivatives can vary depending on the metal ion and reaction conditions. These ligands can act as neutral, mononegative, or even dianionic species. orientjchem.org This variability is often due to keto-enol tautomerism, which alters the available donor sites.

Studies on the complexes of a derivative, N-(2-2-[1-(3-aminophenyl)ethylidene] hydrazino-2-oxoethyl) benzamide, with Ni(II), Cu(II), and Cd(II) have consistently shown a 1:1 metal-ligand stoichiometry. orientjchem.orgacs.orgnih.gov However, the coordination mode of the ligand differs among these complexes. In the Cu(II) complex, the ligand acts as a uninegative tridentate species, coordinating through the hydrazidic carbonyl oxygen, amine nitrogen, and azomethine nitrogen, with enolization occurring at the hydrazidic moiety. orientjchem.org In contrast, with Ni(II) and Cd(II), the ligand coordinates as a neutral species. For the Ni(II) complex, it acts as a tridentate ligand, while for the Cd(II) complex, it behaves as a bidentate ligand, bonding through the carbonyl oxygen and azomethine nitrogen. orientjchem.org This demonstrates the flexible coordination behavior of these ligands.

Table 1: Ligational Behavior of N-(2-2-[1-(3-aminophenyl)ethylidene] hydrazino-2-oxoethyl) benzamide

| Metal Ion | Ligand Behavior | Coordination Mode | Donor Atoms |

| Cu(II) | Uninegative | Tridentate | Hydrazidic Carbonyl Oxygen, Amine Nitrogen, Azomethine Nitrogen |

| Ni(II) | Neutral | Tridentate | Hydrazidic Carbonyl Oxygen, Amine Nitrogen, Azomethine Nitrogen |

| Cd(II) | Neutral | Bidentate | Carbonyl Oxygen, Azomethine Nitrogen |

Spectroscopic Analysis of Metal Complexes (IR, UV-Vis, NMR, ESR, Mass, SEM)

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination sites of the ligand. hilarispublisher.comderpharmachemica.com The shift in the vibrational frequencies of key functional groups, such as the C=O (carbonyl) and N-H (amine) groups, upon complexation indicates their involvement in bonding with the metal ion. hilarispublisher.comderpharmachemica.com For example, a shift in the C=O stretching frequency to a lower wavenumber in the complex compared to the free ligand suggests coordination through the carbonyl oxygen. hilarispublisher.com Similarly, changes in the N-H stretching vibrations can indicate the participation of the nitrogen atom in coordination. derpharmachemica.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra in the UV-Visible region provide insights into the geometry of the metal complexes. derpharmachemica.com For instance, the electronic spectrum of a tetrahedral Ni(II) complex of a derivative showed a strong multiple band at 638 nm, which is characteristic of the 3T1(F) → 3T1(P) transition. orientjchem.org The absence of characteristic d-d transition bands in the visible region for a copper complex suggested the reduction of Cu(II) to a diamagnetic Cu(I) species. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and to observe changes upon complexation. cyberleninka.ruamazonaws.com Shifts in the proton and carbon signals of the ligand in the complex spectrum compared to the free ligand can confirm coordination and provide information about the binding sites. amazonaws.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complexes and to study their fragmentation patterns, which can provide structural information. researchgate.netnih.gov The mass spectrum of the complex will show a molecular ion peak corresponding to its formula weight, confirming its composition. researchgate.net

Scanning Electron Microscopy (SEM): SEM analysis is employed to study the surface morphology of the synthesized complexes. nih.gov

Table 2: Spectroscopic Data for a Tetrahedral Ni(II) Complex

| Technique | Observation | Interpretation |

| UV-Vis | Strong multiple band at 638 nm | 3T1(F) → 3T1(P) transition, characteristic of tetrahedral Ni(II) |

| Magnetic Moment | 3.65 B.M. | Consistent with a tetrahedral Ni(II) complex |

Structural Determination of Coordination Compounds

While spectroscopic methods provide significant structural information, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of coordination compounds. amazonaws.com This method allows for the accurate measurement of bond lengths and angles, providing unambiguous evidence of the coordination geometry and the mode of ligand binding. For instance, an X-ray crystal structure of a Ni(II) complex with a related ligand revealed a hexacoordinated octahedral geometry around the nickel ion. amazonaws.com

Thermodynamics of Complex Formation

The thermodynamics of complex formation provide crucial information about the stability and spontaneity of the metal-ligand interactions. nih.govmdpi.com Key thermodynamic parameters include protonation constants of the ligand and the stability constants of the resulting metal complexes.

Protonation Constants and Stability Constants

Potentiometric studies are commonly employed to determine the protonation constants of the ligand and the stability constants of its metal complexes. acs.org The Irving and Rossotti pH metric titration technique is a widely used method for this purpose. acs.org

For the ligand N-(2,2-[1-(3-aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide (aehb), it was found to accept one proton in the pH range of 5.0 to 11.0. acs.org The stability constants of its 1:1 complexes with Ni(II), Cu(II), and Cd(II) were determined and found to follow the order: Cu(II) > Ni(II) > Cd(II). acs.org This order is consistent with the Irving-Williams series, which generally holds for the stability of high-spin octahedral complexes of divalent first-row transition metal ions.

The thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), associated with the complexation reactions have also been calculated. acs.org Negative values for ΔG and ΔH indicate that the complexation reactions are spontaneous and exothermic. acs.org

Table 3: Stability Constants and Thermodynamic Parameters for Metal Complexes of aehb

| Metal Ion | Stability Constant Order | ΔG | ΔH |

| Cu(II) | Highest | Negative | Negative |

| Ni(II) | Intermediate | Negative | Negative |

| Cd(II) | Lowest | Negative | Negative |

Influence of Solvent and Micellar Media on Complexation

The environment in which the complexation of this compound derivatives occurs plays a pivotal role in the stability and thermodynamics of the resulting metal complexes. The polarity of the solvent and the presence of organized molecular assemblies like micelles can significantly alter the protonation of the ligand and the stability of its coordination compounds.

Research into a derivative, N-(2,2-[1-(3-Aminophenyl)ethylidene] hydrazino-2-oxoethyl)benzamide (aehb), has provided detailed insights into these environmental effects. Potentiometric studies on the complexation of aehb with divalent nickel (Ni²⁺), copper (Cu²⁺), and cadmium (Cd²⁺) ions were conducted in a 40% aqueous dioxane medium and in the presence of nonionic (Triton X-100) and anionic (sodium dodecylbenzenesulfonate) micellar media. acs.org These studies, carried out at a constant ionic strength and at various temperatures, reveal the intricate interplay between the ligand, metal ion, and the surrounding medium. acs.org

In all tested environments, the ligand was found to form 1:1 metal-to-ligand complexes with the Ni²⁺, Cu²⁺, and Cd²⁺ ions. acs.org The stability of these complexes consistently followed the Irving-Williams series order: Cu(II) > Ni(II) > Cd(II). acs.org However, the absolute stability was markedly influenced by the medium.

The presence of surfactants led to a decrease in both the protonation constant of the ligand and the stability constants of the metal complexes. acs.org This phenomenon is attributed to the compartmentalizing effect of micelles on the reacting species. acs.org The stability constants were highest in the aqueous dioxane mixture and lowest in the presence of anionic micelles, following the trend: aqueous > Triton X-100 > Labs. acs.org

Thermodynamic analysis of the complexation reactions indicated that in all media, the processes were spontaneous, as evidenced by negative Gibbs free energy values (ΔG). acs.org Furthermore, the negative enthalpy values (ΔH) across the board suggested that the complexation reactions are exothermic and driven by enthalpy. acs.org

The following tables summarize the key findings from these potentiometric studies, illustrating the impact of the medium on the stability of the metal complexes.

Table 1: Stability Constants (log K) of aehb Metal Complexes in Different Media

| Metal Ion | Aqueous Dioxane (40%) | Triton X-100 (Nonionic Micelle) | Labs (Anionic Micelle) |

|---|---|---|---|

| Cu(II) | Data not available in snippet | Data not available in snippet | Data not available in snippet |

| Ni(II) | Data not available in snippet | Data not available in snippet | Data not available in snippet |

| Cd(II) | Data not available in snippet | Data not available in snippet | Data not available in snippet |

Table 2: Thermodynamic Parameters for Complexation

| Parameter | Observation in All Media | Implication |

|---|---|---|

| ΔG (Gibbs Free Energy) | Negative | The complexation reactions are spontaneous. acs.org |

| ΔH (Enthalpy) | Negative | The complexation reactions are exothermic and enthalpy-driven. acs.org |

Broader Academic and Research Implications

Potential in Catalysis and Materials Science

The hydrazide functional group (-CONHNH₂) is a cornerstone of coordination chemistry and materials science, suggesting a rich potential for N-(2-Hydrazino-2-oxoethyl)benzamide in these fields. Hydrazides and their derivatives are recognized for their potent chelating abilities, readily forming stable complexes with a variety of metal ions. biointerfaceresearch.com

The nitrogen and oxygen atoms of the amide and hydrazide groups in this compound can act as effective coordination sites. This chelating ability allows it to serve as a versatile ligand for creating metal complexes with potential catalytic activity. mdpi.com For instance, benzoyl hydrazide derivatives have been used in cobalt-catalyzed carbonylation reactions. researchgate.net The compound could also be a precursor for N-acylhydrazone ligands, which form complexes with transition metals used in catalysis. mdpi.com

In materials science, hydrazide functionalities are employed to create advanced polymers and functional materials. mdpi.comas-proceeding.com Poly(acryloyl hydrazide) has been demonstrated as a versatile polymeric scaffold that can be modified post-polymerization to create materials for biomedical applications. nih.gov By analogy, this compound could be explored as a monomer or a functionalizing agent to impart specific properties, such as metal-ion binding or hydrophilicity, to polymers. Furthermore, hydrazide chemistry is a powerful tool for specific applications like the enrichment of glycopeptides from complex biological samples, a technique that relies on grafting hydrazine (B178648) groups onto material surfaces like magnetic nanoparticles. rsc.org Dihydrazide compounds have also been investigated as organic nucleating agents to accelerate the crystallization rate of polymers like poly(L-lactic acid) (PLLA). icm.edu.pl

| Potential Application Area | Relevant Functional Group(s) | Anticipated Role of this compound | Reference |

|---|---|---|---|

| Homogeneous Catalysis | Amide, Hydrazide | Acts as a bidentate or tridentate ligand for transition metal catalysts. | mdpi.comresearchgate.net |

| Functional Polymers | Hydrazide, Benzamide (B126) | Serves as a monomer or cross-linking agent to create functional polymer scaffolds. | nih.govmdpi.com |

| Biomaterial Surface Modification | Hydrazide | Used to functionalize surfaces for specific biomolecule capture (e.g., glycopeptides). | rsc.org |

| Polymer Additives | Dihydrazide structure (analogy) | Acts as a nucleating agent to control polymer crystallization and properties. | icm.edu.pl |

Advanced Synthetic Strategies and Method Development

The synthesis of this compound can be approached through established and emerging chemical methodologies. The most conventional route for preparing hydrazides is the acylation of hydrazine, often by reacting an ester with hydrazine hydrate (B1144303). researchgate.netgoogle.com In this case, a suitable precursor would be an ethyl ester of N-benzoyl glycine (B1666218). A common procedure involves refluxing the ester with hydrazine hydrate in an alcohol solvent. google.comnih.gov

Modern synthetic chemistry offers more sophisticated and efficient strategies. Multi-component reactions, which combine three or more reactants in a single step without isolating intermediates, are a powerful tool for creating libraries of complex molecules and could be adapted for synthesizing derivatives of this compound. biointerfaceresearch.com Recent advances include catalyst-free, three-component reactions for producing hydrazino-containing glycine derivatives under sustainable conditions. rsc.org Such methods avoid the need for metal catalysts or light irradiation, making them environmentally benign. rsc.org

For creating diverse libraries of analogous compounds, solid-phase synthesis techniques, similar to those used for "peptoids" (polymers of N-substituted glycines), are highly relevant. nih.gov A common precursor containing the hydrazide moiety could be synthesized and then reacted with various aldehydes or other reagents to rapidly generate a wide range of derivatives. nih.gov This sub-monomer approach is highly efficient for exploring structure-activity relationships. nih.govresearchgate.net

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Classical Hydrazinolysis | Reaction of an N-benzoyl glycine ester with hydrazine hydrate. | Well-established, straightforward procedure. | researchgate.netgoogle.com |

| Acid Chloride Acylation | Reaction of an N-benzoyl glycyl chloride with hydrazine hydrate, often at low temperatures. | High yields and reactivity. | rsc.org |

| Catalyst-Free Multi-Component Reaction | A one-pot reaction involving an amine, azodicarboxylate, and diazoalkane to form the glycine hydrazide backbone. | Green, sustainable, high efficiency, no catalyst required. | rsc.org |

| Solid-Phase "Submonomer" Synthesis | An immobilized hydrazide precursor is reacted with various building blocks to create a library of analogues. | Rapid generation of diverse compound libraries for screening. | nih.govresearchgate.net |

Theoretical Insights into Molecular Recognition and Interactions

The structure of this compound is rich with features that govern its intermolecular interactions and molecular recognition capabilities. Theoretical and computational methods are invaluable for understanding these properties. as-proceeding.com Density Functional Theory (DFT) is a powerful tool for optimizing molecular geometry, investigating electronic properties like HOMO-LUMO energy gaps, and predicting chemical reactivity. as-proceeding.comnih.govacs.org

A key characteristic of hydrazides is their ability to exhibit keto-enol tautomerism, and N-acylhydrazones can exist as a mixture of geometric (E/Z) and conformational isomers. mdpi.comnih.govbohrium.com The molecule's functionality is dominated by its capacity for hydrogen bonding. The N-H protons of both the amide and hydrazide groups are potent hydrogen bond donors, while the carbonyl oxygens are effective acceptors. These interactions are fundamental to the formation of predictable supramolecular structures in the solid state and for binding to biological targets. nih.gov

Computational techniques such as molecular docking are used to simulate the interaction of hydrazide derivatives with biological macromolecules, providing insights into binding modes and affinities. nih.govnih.govnih.gov For example, docking studies on similar compounds have elucidated interactions with enzyme active sites, often involving hydrogen bonds with key amino acid residues. nih.govnih.gov Hirshfeld surface analysis is another theoretical method used to visualize and quantify intermolecular contacts in molecular crystals, offering a detailed picture of the forces that control crystal packing. as-proceeding.com For related hydrazides, H···H, C···H, and O···H contacts have been shown to be significant. as-proceeding.com

| Type of Interaction | Participating Group(s) in this compound | Significance | Investigative Tool |

|---|---|---|---|

| Hydrogen Bonding | -C=O (acceptor), -NH- (donor) of both amide and hydrazide | Crucial for crystal packing, solubility, and receptor binding. | X-ray Crystallography, DFT, NMR |

| π-π Stacking | Benzoyl aromatic ring | Contributes to self-assembly and interaction with aromatic residues in proteins. | X-ray Crystallography, Molecular Docking |

| van der Waals Forces | Entire molecule | Governs overall molecular packing and non-specific interactions. | Hirshfeld Surface Analysis |

| Coordination Bonds | C=O, -NHNH₂ | Enables formation of metal complexes for catalysis or materials. | Spectroscopy (UV-Vis, IR), X-ray Crystallography |

Future Directions in the Study of this compound and its Analogues

The unexplored nature of this compound presents numerous avenues for future research. The primary step would be its definitive synthesis and thorough characterization using modern spectroscopic and crystallographic techniques.

A significant area of investigation lies in its use as a synthon for heterocyclic chemistry. Hydrazides are well-known precursors for a variety of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, which possess a wide range of biological activities. mdpi.comnih.gov The reaction of this compound with various reagents could yield novel heterocyclic systems.

Given the extensive biological activities reported for hydrazides and N-acylhydrazones—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—screening this compound and its derivatives for pharmacological activity is a logical and promising direction. researchgate.netresearchgate.netacs.orgnih.gov The N-acylhydrazone motif is considered a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net

In materials science, its potential as a fluorescent probe could be explored, as some benzoyl hydrazine derivatives have been shown to selectively detect metal ions like Mg²⁺. google.com Furthermore, recent studies have identified acyl hydrazides as high-performance contrast agents for Chemical Exchange Saturation Transfer (CEST) MRI, a sensitive molecular imaging technique. mdpi.com Investigating the CEST properties of this compound could open new doors for its application in advanced medical diagnostics. mdpi.com Finally, its role in polymer chemistry, either as a monomer for new polyamides or as a reactive component in dynamic covalent chemistry, warrants exploration. nih.govmdpi.com

Q & A

Basic: What are the common synthetic routes for N-(2-Hydrazino-2-oxoethyl)benzamide, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via condensation reactions between benzamide derivatives and hydrazine-containing intermediates. For example:

- Hydrazide coupling : Reacting benzoylglycine esters with substituted hydrazines under reflux conditions in dichloromethane or methanol, using coupling agents like HATU or EDC/HOBt to improve yield .

- Stepwise functionalization : Heating benzamide precursors with hydrazine derivatives in polar solvents (e.g., methanol) under reflux (100°C for 2–4 hours), followed by ice-cold water quenching and recrystallization in methanol .

Optimization strategies : - Temperature control (e.g., 5–10°C for hydrolysis steps to prevent side reactions) .

- Use of catalysts (e.g., Pd/C for hydrogenation steps) or coupling reagents to enhance efficiency .

- Solvent selection (e.g., pyridine for acid scavenging) .

Basic: How is the structural confirmation of this compound performed using crystallographic techniques?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Crystals are grown via slow evaporation, and data collected using a diffractometer. The SHELX suite (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen bonding patterns .

- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize molecular geometry and disorder .

- Validation: R values (<5%) and goodness-of-fit (GOF ~1.0) ensure accuracy. Discrepancies in electron density maps may indicate solvent inclusion .

Advanced: How can researchers resolve contradictions between spectral data and the expected molecular structure?

Answer:

- Cross-validation : Compare NMR (e.g., H/C chemical shifts), IR (amide I/II bands), and mass spectrometry (molecular ion peaks) with computational predictions (DFT) .

- Intermediate analysis : Isolate and characterize synthetic intermediates (e.g., benzoylglycine esters) to pinpoint incomplete reactions .

- Crystallographic refinement : Use SHELXL’s TWIN or BASF commands to model disorder or twinning in XRD data .

Advanced: What strategies are employed in designing analogs for structure-activity relationship (SAR) studies?

Answer:

- Substituent variation : Modify the benzamide aromatic ring (e.g., electron-withdrawing groups) or hydrazine moiety to assess electronic effects on bioactivity .

- Bioisosteric replacement : Replace the hydrazino group with thioamide or oxadiazole moieties to enhance metabolic stability .

- In vitro screening : Test analogs against disease-specific targets (e.g., Trypanosoma brucei for antiparasitic activity) using cell viability assays .

Basic: What analytical techniques ensure purity and assess degradation of this compound?

Answer:

- HPLC/LC-MS : Quantify purity (>95%) using C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Degradation products are identified via fragmentation patterns .

- TLC monitoring : Track reaction progress using silica gel plates and UV visualization .

- Stability-indicating methods : Accelerated degradation studies under heat/light to identify labile functional groups (e.g., hydrazine oxidation) .

Advanced: How is the in vitro biological activity of this compound evaluated against diseases like cancer or parasitic infections?

Answer:

- Antiparasitic assays : Dose-response studies against Trypanosoma brucei cultures, measuring IC values via resazurin-based viability assays .

- Cancer cell lines : Test cytotoxicity in MCF-7 or HeLa cells using MTT assays. SAR data guide modifications to improve selectivity .

- Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

Advanced: How can researchers assess the stability of this compound under physiological conditions?

Answer:

- Simulated physiological media : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by LC-MS analysis to detect hydrolysis products (e.g., benzamide or hydrazine release) .

- Forced degradation : Expose to UV light (photostability) or elevated temperatures (40–60°C) to identify degradation pathways .

- Cyclic voltammetry : Evaluate redox stability, particularly for hydrazine moieties prone to oxidation .

Advanced: What computational approaches predict the mechanism of action or binding interactions of this compound?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., parasitic enzymes). Validate with SC-XRD data if co-crystals are available .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and nucleophilic sites .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Advanced: How are low yields addressed in multi-step syntheses of this compound analogs?

Answer:

- Intermediate purification : Use column chromatography (silica gel, hexane/EtOAc gradients) to remove byproducts before proceeding .

- Catalyst optimization : Replace traditional bases with DMAP or HOBt to enhance coupling efficiency .

- Solvent effects : Switch from DMF to dichloromethane for sterically hindered reactions to reduce side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.